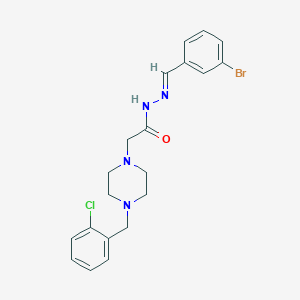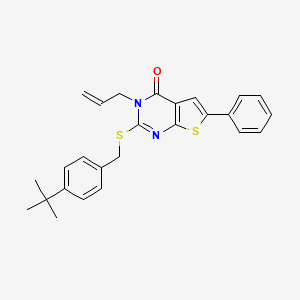
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea typically involves the reaction of benzo(1,3)dioxole derivatives with urea under specific conditions. The exact synthetic route and reaction conditions are not widely documented, but it generally involves the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
化学反应分析
Types of Reactions
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo(1,3)dioxole derivatives with additional oxygen-containing functional groups .
科学研究应用
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea involves its interaction with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
1-Benzo(1,3)dioxol-5-yl-3-(3,4-dichloro-phenyl)-urea: Similar in structure but contains additional chlorine atoms.
1-Benzo(1,3)dioxol-5-yl-3-(3-trifluoromethyl-phenyl)-urea: Contains a trifluoromethyl group instead of the ureido-methyl group.
1-Benzo(1,3)dioxol-5-yl-3-(4-chloro-phenyl)-urea: Contains a single chlorine atom on the phenyl ring.
Uniqueness
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea is unique due to its specific combination of the benzo(1,3)dioxole and ureido-methyl groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
5763-23-5 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC 名称 |
[1,3-benzodioxol-5-yl-(carbamoylamino)methyl]urea |
InChI |
InChI=1S/C10H12N4O4/c11-9(15)13-8(14-10(12)16)5-1-2-6-7(3-5)18-4-17-6/h1-3,8H,4H2,(H3,11,13,15)(H3,12,14,16) |
InChI 键 |
JVBICDVPCKAKCV-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(NC(=O)N)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11979986.png)



![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)


![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11980010.png)
![Allyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980012.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11980013.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980022.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)


